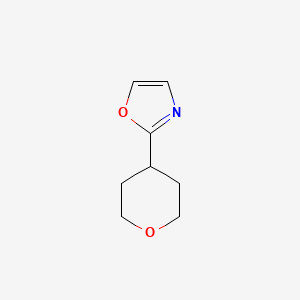

2-(Oxan-4-yl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-10-5-2-7(1)8-9-3-6-11-8/h3,6-7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHXKOMRFHPXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138146-93-5 | |

| Record name | 2-(oxan-4-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxan 4 Yl 1,3 Oxazole and Its Structural Analogs

Conventional and Contemporary Synthetic Routes to 1,3-Oxazoles

The construction of the 1,3-oxazole core can be achieved through a variety of synthetic transformations, ranging from classical cyclization reactions to modern transition metal-catalyzed processes. These methods offer diverse pathways to access a wide array of substituted oxazoles.

Cyclization Reactions for Oxazole (B20620) Ring Formation

Cyclization reactions represent the most traditional and widely employed strategy for the synthesis of the oxazole nucleus. These methods typically involve the formation of the five-membered ring from acyclic precursors through the creation of one or two new bonds.

One of the most classic methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. For the synthesis of 2-(Oxan-4-yl)-1,3-oxazole, this would necessitate the preparation of an α-(tetrahydropyran-4-carboxamido) ketone, which can then be cyclized using dehydrating agents like sulfuric acid or phosphorus oxychloride.

Another fundamental approach is the Bredereck reaction , which utilizes α-haloketones and amides. In the context of the target molecule, tetrahydropyran-4-carboxamide could be reacted with an appropriate α-haloketone to yield the desired 2-substituted oxazole.

The Fischer oxazole synthesis provides a route from cyanohydrins and aldehydes. This method, while historically significant, is less commonly used in modern synthesis due to the nature of the starting materials.

A more contemporary and versatile cyclization is the van Leusen reaction , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This reaction is particularly relevant for the synthesis of this compound, as tetrahydropyran-4-carboxaldehyde is a readily available starting material. The reaction proceeds under basic conditions and offers a direct route to 5-unsubstituted oxazoles.

| Cyclization Reaction | Starting Materials | Key Reagents | Potential for this compound Synthesis |

| Robinson-Gabriel | α-(tetrahydropyran-4-carboxamido) ketone | H₂SO₄, POCl₃ | High |

| Bredereck | Tetrahydropyran-4-carboxamide, α-haloketone | - | Moderate |

| Fischer | Tetrahydropyran-4-carbonitrile derivative, aldehyde | Anhydrous HCl | Low |

| van Leusen | Tetrahydropyran-4-carboxaldehyde, TosMIC | Base (e.g., K₂CO₃) | High |

Multicomponent Reactions (MCRs) for Diverse Oxazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of oxazoles.

One notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to produce oxazole derivatives. While not a direct synthesis of the oxazole ring itself in its classical form, variations of the Ugi reaction can lead to intermediates that are readily converted to oxazoles. For the synthesis of this compound, tetrahydropyran-4-carboxaldehyde could potentially be employed as the aldehyde component in such a reaction, leading to a highly functionalized product.

Other MCRs may involve the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide, with subsequent cyclization to form the oxazole ring. The modularity of MCRs allows for the rapid generation of diverse libraries of oxazole-containing compounds.

Transition Metal-Catalyzed Methodologies for Oxazole Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the construction of oxazoles is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Palladium- and copper-catalyzed cross-coupling reactions are particularly useful for the functionalization of pre-existing oxazole rings. For instance, a 2-halo-1,3-oxazole could undergo a Suzuki or Stille coupling with an appropriate organoboron or organotin reagent derived from tetrahydropyran to introduce the desired substituent.

More direct approaches involve the transition metal-catalyzed cyclization of acyclic precursors. For example, gold- or zinc-catalyzed cycloisomerization of N-propargylamides can lead to the formation of the oxazole ring. To synthesize this compound via this route, an N-propargylamide bearing the tetrahydropyran-4-carbonyl group would be required.

| Catalyst | Reaction Type | Starting Materials | Potential for this compound Synthesis |

| Palladium | Cross-coupling | 2-Halo-1,3-oxazole, tetrahydropyran-4-boronic acid (or derivative) | High |

| Copper | Cross-coupling / Cyclization | Various | Moderate to High |

| Gold | Cycloisomerization | N-(tetrahydropyran-4-carbonyl)propargylamine | High |

| Zinc | Cycloisomerization | N-(tetrahydropyran-4-carbonyl)propargylamine | Moderate |

Hypervalent Iodine (III)-Promoted Annulation Strategies

Hypervalent iodine(III) reagents have gained prominence as mild and environmentally friendly oxidants in organic synthesis. They have been successfully employed in the synthesis of oxazoles through oxidative cyclization and annulation reactions.

One such strategy involves the reaction of ketones with nitriles in the presence of a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene. This approach could potentially be adapted for the synthesis of this compound by using a suitable ketone and tetrahydropyran-4-carbonitrile.

Another methodology is the [2+2+1] annulation of homopropargyl alcohols, nitriles, and an oxygen atom source, often a hypervalent iodine reagent. This three-component reaction can lead to the formation of highly substituted oxazoles.

Green Chemistry Principles Applied to Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of oxazole synthesis, this has led to the development of more sustainable and efficient methodologies.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. Many of the classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen reactions, have been successfully adapted to microwave conditions.

The application of microwave irradiation can be particularly advantageous for the synthesis of this compound, potentially reducing reaction times from hours to minutes and minimizing the formation of side products. For example, the microwave-assisted van Leusen reaction between tetrahydropyran-4-carboxaldehyde and TosMIC would be an efficient and green approach to the target molecule.

| Reaction | Conventional Heating (Time) | Microwave Irradiation (Time) | Yield Improvement |

| Robinson-Gabriel | Several hours | Minutes | Often significant |

| van Leusen | Hours to days | Minutes | Often significant |

| Bredereck | Several hours | Minutes | Often significant |

Ultrasound-Mediated Reaction Enhancements

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. ijsssr.com This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. ijsssr.com These conditions can significantly enhance reaction rates and efficiencies in the synthesis of heterocyclic compounds, including oxazoles. ijsssr.comijsssr.com

Ultrasound-assisted synthesis offers several advantages over conventional heating methods, such as shorter reaction times, milder reaction conditions, and often, higher product yields. nih.gov In the context of oxazole synthesis, sonication can promote key bond-forming steps, leading to a more efficient construction of the heterocyclic ring. For instance, the synthesis of various heterocyclic compounds has been shown to be more efficient and selective under ultrasonic irradiation compared to traditional methods. ijsssr.com While specific studies on the ultrasound-mediated synthesis of this compound are not extensively documented, the general principles and successes in the synthesis of other oxazole derivatives suggest its high potential.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

| Heterocycle Type | Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|---|

| Thiazolidines | Condensation | 8-10 h, 70-85% | 1-1.5 h, 90-96% | ijsssr.com |

| 1,3,4-Oxadiazoles | Cyclization | 15-20 h (reflux) | Shorter time, 78-90% | nih.gov |

| General Heterocycles | Various | Days or hours | Minutes | nih.gov |

This table presents a generalized comparison based on findings for various heterocyclic syntheses and is intended to illustrate the potential advantages of ultrasound irradiation.

Catalyst-Free and Environmentally Benign Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous reagents and catalysts. researchgate.net For oxazole synthesis, several catalyst-free and environmentally benign approaches have been reported, offering cleaner and more sustainable routes to these important heterocycles.

One notable catalyst-free method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can proceed under basic conditions without the need for a metal catalyst, making it an attractive green alternative. mdpi.com Additionally, iodine-mediated methodologies have been frequently utilized for the synthesis of 1,3-oxazole derivatives from precursors like benzylamine, ethyne, and amino acids, often with high yields. tandfonline.com

Microwave-assisted organic synthesis (MAOS) is another environmentally friendly technique that can often be performed without a catalyst. researchgate.net Microwave heating can dramatically reduce reaction times and improve yields by efficiently and uniformly heating the reaction mixture. For example, a microwave-assisted, catalyst-free synthesis of oxazolines, which are precursors to oxazoles, has been developed using aryl nitriles and chiral β-amino alcohols. rsc.org

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent an elegant and efficient strategy for building complex molecules like oxazoles in an environmentally benign manner. organic-chemistry.org For instance, a t-BuOOH/I2-mediated domino oxidative cyclization of readily available starting materials provides a facile, one-pot, transition-metal-free process for the synthesis of various polysubstituted oxazoles under mild conditions. organic-chemistry.org

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-volatile, thermally stable, and often recyclable solvents that are considered green alternatives to traditional volatile organic compounds (VOCs). organic-chemistry.orgtcichemicals.com Their unique properties, such as high polarity and the ability to dissolve a wide range of organic and inorganic compounds, make them excellent media for organic reactions, including the synthesis of oxazoles. tcichemicals.com

The Van Leusen oxazole synthesis has been successfully carried out in ionic liquids, leading to high yields of 4,5-disubstituted oxazoles in a one-pot reaction. mdpi.comorganic-chemistry.org A key advantage of using ILs is their recyclability; they can be recovered and reused for several reaction cycles without a significant loss of efficiency, which is both economically and environmentally beneficial. organic-chemistry.orgresearchgate.netchalmers.se For example, in the synthesis of 4,5-disubstituted oxazoles, the ionic liquid [bmim]Br could be reused for up to six runs without a noticeable decrease in product yield. organic-chemistry.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. ijpsonline.com DESs have also been employed as effective catalysts and solvents in the synthesis of oxazole derivatives. For instance, a one-pot, three-component reaction between urea or thiourea, active methylene compounds, and N-bromosuccinimide using a DES as an effective catalyst has been reported for the synthesis of 2-aminooxazole derivatives in excellent yields under mild conditions. ijpsonline.com

Table 2: Application of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

| Reaction | Solvent/Catalyst | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | [bmim]Br, [bmim][BF4], [bmim][PF6] | High yields, one-pot synthesis, non-volatile | Reused up to 6 times with minimal yield loss | organic-chemistry.org |

| Synthesis of 2-aminooxazoles | Deep Eutectic Solvent | Mild conditions, excellent yields, inexpensive, eco-friendly | Not specified | ijpsonline.com |

| Cyclocondensation of benzamide | [Bmim][PF6] | Acts as both solvent and promoter, easily recovered | Reused without loss of activity | ijpsonline.com |

Biologically-Inspired and Bio-Catalyzed Synthetic Pathways

Nature provides a rich blueprint for the synthesis of complex molecules, and oxazole-containing natural products are no exception. In biological systems, oxazoles are often biosynthesized from the cyclization and subsequent oxidation of serine or threonine residues in nonribosomal peptides. wikipedia.orgnih.gov This enzymatic process, typically catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, efficiently constructs the oxazole ring within a larger peptide framework. nih.gov

Inspired by these natural pathways, researchers are exploring biocatalytic and chemo-enzymatic approaches for the synthesis of heterocyclic compounds. kcl.ac.uk Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (neutral pH, room temperature), and environmental friendliness. nih.gov

While the direct enzymatic synthesis of this compound has not been specifically reported, the broader field of biocatalysis for heterocycle synthesis is rapidly advancing. kcl.ac.uk Lipases, for example, have been shown to catalyze the formation of C-C and C-N bonds in Mannich-type reactions to produce heterocyclic Mannich bases. nih.gov Furthermore, the integration of biosynthetic cyclases with other enzymes in multi-enzyme cascades has been demonstrated for the stereoselective synthesis of chiral saturated oxygen heterocycles. acs.org These developments highlight the potential for designing novel biocatalytic routes to oxazole derivatives, including those with an oxane substituent. The use of enzymes could be particularly advantageous for the synthesis of chiral analogs of this compound.

Strategies for Further Functionalization and Chemical Modification of this compound Skeletons

Further functionalization and chemical modification of the this compound skeleton are crucial for generating analogs with improved biological activity and for structure-activity relationship (SAR) studies. The oxazole ring offers several positions for modification, with the C2, C4, and C5 positions being the most common targets.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. rsc.org Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be used to introduce new carbon-carbon bonds at specific positions on the oxazole ring, provided a suitable handle like a halogen or a triflate group is present. ignited.inmdpi.com For example, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been successfully used as coupling partners in Suzuki-Miyaura reactions to generate a range of aryl- and heteroaryl-substituted oxazoles. ignited.in

Direct C-H activation and functionalization have emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H activation of simple arenes followed by a cascade reaction with nitriles has been shown to produce 2,4,5-trisubstituted oxazoles. rsc.org While direct C-H functionalization of the oxazole ring itself can be challenging due to the electronic nature of the heterocycle, methods for the direct arylation of oxazoles have been developed. ijpsonline.com

The oxazole ring can also undergo electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating or -withdrawing nature of the substituents. tandfonline.com Electrophilic substitution generally occurs at the C5 position, especially when an electron-donating group is present. tandfonline.com Nucleophilic substitution is rarer but can occur at the C2 position if a good leaving group is present. tandfonline.com These classical reactions, combined with modern cross-coupling and C-H activation strategies, provide a versatile toolbox for the chemical modification of the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for Oxazole Compounds

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2-(Oxan-4-yl)-1,3-oxazole. By providing exact mass measurements with high accuracy, HRMS allows for the calculation of the molecular formula, which is a fundamental step in structural confirmation. This technique is particularly useful in distinguishing between isomers and identifying unknown impurities.

The fragmentation patterns observed in the mass spectrum of oxazole (B20620) derivatives are significantly influenced by the substituents on the oxazole ring. clockss.org For instance, the fragmentation of the substituent at the 2-position of the ring often produces the most abundant peaks in the spectrum. clockss.org Detailed analysis of these fragmentation pathways, often supported by labeling experiments and metastable ion studies, provides valuable insights into the compound's structure. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the complete structural analysis of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of an oxazole derivative provides characteristic signals for the protons on the heterocyclic ring and the substituents. For instance, in N-(4-methyloxazol-2-yl)acetamide, the C-H proton of the benzene (B151609) ring attached to the oxazole ring can appear as an intensified multiplet at δ = 7.72. researchgate.net The chemical shifts and coupling constants of the protons in the oxane ring of this compound would provide information about its conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole ring are characteristic. For example, in some 1,2,4-oxadiazole (B8745197) derivatives, the C3 and C5 carbons of the oxadiazole ring appear at approximately 168 ppm and 175 ppm, respectively. scispace.com

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom in the oxazole ring. The chemical shifts of the nitrogen atoms in heterocyclic compounds are sensitive to the nature of the substituents. researchgate.net For instance, in a series of 3-substituted 1,2,4-oxadiazoles, the ¹⁵N chemical shifts of the "pyrrole-like" nitrogen atom are in the range of -178 to -188 ppm, while the "pyridine-like" nitrogen atom resonates about 100 ppm downfield. researchgate.net

Table 1: Representative NMR Data for Oxazole-Related Structures

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Protons on the oxazole ring |

| ¹³C | 140 - 165 | C2, C4, and C5 carbons of the oxazole ring |

| ¹⁵N | -190 to -70 | Nitrogen atom in the oxazole ring, sensitive to substituents |

Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the purity of organic compounds, including this compound, with high accuracy and precision. bwise.kr This technique allows for the direct quantification of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. bwise.krnih.gov

The key advantages of qNMR include its non-destructive nature and the fact that the signal intensity is directly proportional to the number of nuclei, making it a primary ratio method of measurement. bwise.kr This allows for the determination of purity without the need for a substance-specific reference standard of the analyte itself. amazonaws.com For ensuring batch-to-batch reproducibility, qNMR provides a reliable method to confirm that the concentration and purity of the target compound are consistent across different production runs. amazonaws.com The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure the reliability of biological data. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Key vibrational bands for oxazole derivatives include C=N stretching, C=C stretching, and various C-H bending and stretching modes. esisresearch.org For example, the C=N stretching skeletal bands are typically expected in the range of 1672–1566 cm⁻¹. esisresearch.org The symmetric and asymmetric C-O-C stretching vibrations of the oxazole ring are also characteristic. esisresearch.org Computational studies, such as those using density functional theory (DFT), can be used to predict and help assign the vibrational frequencies, providing a deeper understanding of the molecule's vibrational properties. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

The five-membered aromatic ring of oxazole is planar, and the substituent at the 2-position can influence the crystal packing. tandfonline.com The structure of the oxazole ring itself is characterized by specific bond lengths and angles that are well-documented. researchgate.net

Chromatographic Methods for Separation and Analysis of Oxazole-Containing Mixtures

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of oxazole derivatives. sielc.com Reversed-phase HPLC, using columns like Newcrom R1, can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Chiral stationary phases are used for the separation of enantiomers of chiral oxazole compounds. scilit.commdpi.com Different elution modes, such as normal phase, polar organic, and reversed phase, can be utilized to achieve optimal separation. scilit.comresearchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable oxazole derivatives. It can be coupled with mass spectrometry (GC-MS) for the identification and quantification of oxazoles and their related impurities in various matrices. researchgate.netresearchgate.net The choice of the capillary column and temperature program is crucial for achieving good separation of the components in a mixture. researchgate.net

UPLC-MS/MS in the Analysis of Complex Bioactive Mixtures

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a cornerstone technique in modern analytical chemistry, providing robust capabilities for the separation, identification, and quantification of individual components within intricate mixtures. nih.govwaters.com Its application is particularly relevant for the analysis of natural product extracts or synthetic libraries that may contain the bioactive compound this compound alongside structurally related analogues and isomers.

The UPLC component utilizes columns with sub-2 µm particles, which allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. rsc.org When analyzing a hypothetical bioactive mixture, this high-resolution chromatography is crucial for separating this compound from other compounds that may have similar polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds a second dimension of mass analysis, which is invaluable for structural confirmation and selective quantification. researchgate.net In a typical workflow, the parent or precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound would be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product or fragment ions. The fragmentation pattern is a structural fingerprint of the molecule. For oxazole derivatives, fragmentation often involves cleavage of the oxazole ring and losses of small neutral molecules like CO, HCN, or cleavage of the substituent groups. clockss.org

For instance, in the analysis of a crude extract, a specific UPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode would be developed. This involves monitoring for a specific precursor ion-to-product ion transition. This highly selective process allows for accurate quantification of the target analyte even in the presence of a complex matrix, by filtering out background noise. nih.govnih.gov

Hypothetical UPLC-MS/MS Data for Analysis of this compound

| Parameter | Value | Description |

| Retention Time (RT) | 4.25 min | The time at which the compound elutes from the UPLC column, indicative of its polarity. |

| Precursor Ion (m/z) | 168.102 | [M+H]⁺ ion for C₉H₁₃NO₂. This is the protonated molecular ion selected in the first mass analyzer (Q1). |

| Product Ion 1 (m/z) | 112.059 | A key fragment resulting from the loss of the oxane ring via cleavage of the C-C bond connecting the two rings. |

| Product Ion 2 (m/z) | 84.081 | Fragment corresponding to the protonated oxane moiety after cleavage. |

| Collision Energy (CE) | 20 eV | The energy applied to induce fragmentation of the precursor ion. |

This table is interactive and represents hypothetical data for illustrative purposes, demonstrating the type of information generated in a UPLC-MS/MS experiment for the structural confirmation and quantification of the target compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

While UPLC-MS/MS is powerful, it can sometimes be challenging to separate isomers that have very similar chromatographic properties and identical mass spectra. researchgate.net Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional, orthogonal dimension of separation based on the size, shape, and charge of an ion in the gas phase. polyu.edu.hkmdpi.com This makes it an exceptionally powerful tool for distinguishing between isomers. researchgate.netresearchgate.net

In an IM-MS instrument, after ionization, ions are guided into an ion mobility cell filled with a neutral buffer gas. An electric field propels the ions through the cell. During their transit, ions collide with the buffer gas molecules. Compact, tightly folded ions experience fewer collisions and travel faster than elongated, more open isomers of the same mass-to-charge ratio. youtube.com This difference in drift time allows for their separation. The instrument measures the drift time, which can be converted to a rotationally averaged collision cross-section (CCS). The CCS is a key physicochemical property of an ion that reflects its three-dimensional structure. polyu.edu.hk

Consider a scenario where a synthetic route to this compound could also potentially yield the isomeric byproduct 3-(Oxan-4-yl)-1,2-isoxazole. These two compounds have the same molecular formula (C₉H₁₃NO₂) and mass, making them indistinguishable by mass spectrometry alone. Their polarities might also be very similar, posing a challenge for complete chromatographic separation.

Using IM-MS, these isomers would be separated based on their different shapes. The 1,3-oxazole and 1,2-isoxazole ring systems, along with the attachment point of the oxane ring, would likely result in distinct three-dimensional conformations. These structural differences would lead to different CCS values, allowing for their unambiguous identification and characterization, even if they co-elute from a liquid chromatography column. mdpi.comnih.gov

Hypothetical IM-MS Data for Isomeric Differentiation

| Compound | Molecular Formula | Precursor Ion (m/z) | Retention Time (RT) | Drift Time (ms) | Collision Cross Section (CCS) in N₂ (Ų) |

| This compound | C₉H₁₃NO₂ | 168.102 | 4.25 min | 35.2 | 125.8 |

| 3-(Oxan-4-yl)-1,2-isoxazole | C₉H₁₃NO₂ | 168.102 | 4.31 min | 36.5 | 129.1 |

This interactive table presents a hypothetical comparison to illustrate how IM-MS could differentiate between this compound and a potential isomer. The distinct drift times and calculated CCS values provide a basis for their separation and identification, which would be challenging with MS alone.

The integration of ion mobility with mass spectrometry, often coupled with liquid chromatography (LC-IM-MS), provides an advanced, multi-dimensional analytical platform essential for the rigorous characterization of complex mixtures containing novel bioactive compounds like this compound and its isomers. nih.gov

Mechanistic Investigations of 2 Oxan 4 Yl 1,3 Oxazole Derivatives in Preclinical Biological Systems

Molecular Target Identification and Target Engagement Research

Derivatives of 2-(oxan-4-yl)-1,3-oxazole have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govresearchgate.net IRAK4 is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a significant therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancers. nih.govresearchgate.net

The discovery of these oxazole (B20620) derivatives often begins with high-throughput screening to identify lead compounds. For instance, a thiazolecarboxamide derivative was initially identified as a hit and subsequently modified to improve its properties. nih.govresearchgate.net Structural modifications, such as converting the thiazole (B1198619) ring to an oxazole ring and introducing a methyl group, were performed to reduce inhibition of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Further optimization of the substituent at the 1-position of the pyrazole (B372694) ring, including the incorporation of the oxan-4-yl group, was aimed at mitigating the induction of CYP1A2. nih.govresearchgate.net

One notable derivative, AS2444697, which incorporates the this compound moiety, demonstrated potent inhibitory activity against IRAK4. nih.govresearchgate.net Target engagement studies have confirmed that these compounds bind effectively to IRAK4, leading to the modulation of its kinase activity. The development of such compounds has been guided by structure-based drug design and the elucidation of structure-activity relationships (SAR) to enhance potency and selectivity. researchgate.net

Table 1: Molecular Target and Initial Findings for this compound Derivatives

| Derivative Class | Identified Target | Rationale for Target | Key Findings |

|---|---|---|---|

| N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamides | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) nih.govresearchgate.net | IRAK4 is a critical mediator in TLR/IL-1R signaling pathways implicated in inflammation and cancer. nih.govresearchgate.net | The oxan-4-yl group was introduced to reduce potential for CYP1A2 induction. nih.govresearchgate.net |

| Thiazolecarboxamide-derived oxazoles | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) nih.govresearchgate.net | Lead compound identified from high-throughput screening. nih.govresearchgate.net | Conversion of the thiazole to an oxazole ring aimed to reduce CYP inhibition. nih.govresearchgate.net |

Elucidation of Modulatory Effects on Intracellular Pathways

The primary intracellular pathway modulated by this compound derivatives is the IRAK4-mediated signaling cascade. researchgate.net This pathway is central to the innate immune response, activated by IL-1R and various TLRs. researchgate.net Inhibition of IRAK4 by these compounds disrupts the downstream signaling events that lead to the production of pro-inflammatory cytokines. researchgate.net

The inhibitory action of this compound derivatives on IRAK4 is a key area of investigation. These compounds function as ATP-mimetic kinase inhibitors. researchgate.net The representative compound AS2444697, an N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivative containing the oxan-4-yl group, has been shown to have potent IRAK4 inhibitory activity with an IC50 value of 20 nM. nih.govresearchgate.net The mechanism involves competitive binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its substrates and halting the propagation of the inflammatory signal. researchgate.net The design of these inhibitors often involves creating a structure that fits optimally into the kinase's active site, with specific modifications aimed at improving potency and reducing off-target effects, such as interactions with CYP enzymes. nih.govresearchgate.net

While the primary target identified is the intracellular kinase IRAK4, the broader class of 1,3-oxazole derivatives has been studied for interactions with various receptors. nih.govresearchgate.net However, for the specific this compound derivatives discussed, the focus remains on the enzyme active site interaction rather than cell-surface receptor binding. The binding modality within the IRAK4 active site is a result of carefully designed structural features. The oxazole core acts as a scaffold, and the various substituents, including the oxan-4-yl group, contribute to the binding affinity and selectivity. nih.govresearchgate.net Co-crystal structures of similar inhibitors with IRAK4 have been instrumental in understanding these interactions and guiding further optimization. researchgate.net

Table 2: Modulatory Effects of this compound Derivatives

| Compound/Derivative | Pathway Modulated | Mechanism of Action | Receptor/Enzyme Interaction |

|---|---|---|---|

| AS2444697 | IRAK4 signaling pathway nih.govresearchgate.net | Potent inhibition of IRAK4 kinase activity. nih.govresearchgate.net | Binds to the ATP-binding site of IRAK4. researchgate.net |

| N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamides | TLR/IL-1R signaling cascade nih.govresearchgate.net | Inhibition of IRAK4, a key downstream kinase. nih.govresearchgate.net | The oxan-4-yl group contributes to reduced CYP1A2 induction potential. nih.govresearchgate.net |

In Vitro Efficacy and Mechanistic Studies

The in vitro efficacy of this compound derivatives has been demonstrated in various preclinical models. These studies are crucial for understanding the compound's potential as a therapeutic agent.

Dose-response studies are fundamental to characterizing the potency of these inhibitors. For the IRAK4 inhibitor AS2444697, a clear dose-dependent inhibition of IRAK4 kinase activity was observed, with a reported IC50 value of 20 nM. nih.govresearchgate.net This indicates that the compound is effective at nanomolar concentrations in a cell-free assay. In cellular assays, these compounds have been shown to inhibit the production of inflammatory mediators in response to TLR agonists. The potency in these cellular systems provides further evidence of their ability to engage the target and produce a biological effect in a dose-dependent manner.

The timing of the biological effects of these compounds is also a critical aspect of their preclinical evaluation. Studies have shown that inhibition of IRAK4 by these derivatives leads to a rapid reduction in the signaling events downstream of TLR/IL-1R activation. This can be observed through the decreased phosphorylation of downstream targets and the subsequent reduction in the transcription and release of pro-inflammatory cytokines. The sustained presence of the inhibitor is necessary to maintain the suppression of the inflammatory response.

Table 3: In Vitro Efficacy of a Representative this compound Derivative (AS2444697)

| Assay Type | Endpoint Measured | Result |

|---|---|---|

| Enzyme Inhibition Assay | IRAK4 kinase activity nih.govresearchgate.net | IC50 = 20 nM nih.govresearchgate.net |

| Cellular Assay | Inhibition of inflammatory mediator production | Dose-dependent inhibition observed. |

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research Methodologies for 2 Oxan 4 Yl 1,3 Oxazole

Preclinical Pharmacokinetic (PK) Study Design and Analysis

The preclinical pharmacokinetic (PK) evaluation of a novel chemical entity such as 2-(Oxan-4-yl)-1,3-oxazole is a critical component of the drug discovery process. These studies are designed to characterize what the body does to the drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for the optimization of drug-like properties and for predicting the compound's behavior in humans. ijprajournal.comresearchgate.net

Research Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The characterization of the ADME properties of this compound would involve a suite of in vitro and in silico assays designed to predict its in vivo behavior. nih.govbenthamdirect.comresearchgate.net

Absorption: The potential for oral absorption is initially assessed using in silico models that predict physicochemical properties such as solubility, lipophilicity (LogP), and polar surface area. Experimental evaluation is conducted using in vitro models like the Caco-2 cell permeability assay, which simulates the intestinal barrier.

Distribution: The extent of plasma protein binding is a key determinant of the unbound fraction of the drug that is available to exert its pharmacological effect. This is typically determined using methods such as equilibrium dialysis or ultracentrifugation with plasma from relevant preclinical species (e.g., mouse, rat, dog) and humans. The volume of distribution (Vd) is later determined from in vivo PK studies to understand the extent of tissue penetration.

Metabolism: The metabolic stability of this compound is first evaluated in vitro using liver microsomes or hepatocytes. These assays help to identify the primary sites of metabolism and the major cytochrome P450 (CYP) enzymes involved. This is crucial for predicting potential drug-drug interactions.

Excretion: Early in vitro and in vivo studies in animal models are used to identify the primary routes of elimination (e.g., renal, biliary). Radiolabeled compounds are often used in later-stage preclinical studies to perform a comprehensive mass balance analysis, which quantifies all routes of excretion.

A summary of the typical in vitro ADME properties for a developmental compound like this compound is presented in Table 1.

Table 1: In Vitro ADME Profile of this compound

| Parameter | Assay | Result | Interpretation |

|---|---|---|---|

| Aqueous Solubility | Thermodynamic | 50 µg/mL | Moderate solubility |

| Caco-2 Permeability | A→B | 15 x 10⁻⁶ cm/s | High permeability |

| Plasma Protein Binding | Equilibrium Dialysis | 95% | High binding |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability |

| CYP Inhibition (IC₅₀) | Fluorometric | >10 µM | Low potential for inhibition |

Compartmental and Non-Compartmental PK Analysis Techniques

Following in vivo administration of this compound to preclinical species, plasma concentrations of the compound are measured over time. gdddrjournal.com The resulting concentration-time data are then analyzed using either non-compartmental analysis (NCA) or compartmental modeling to determine key PK parameters. allucent.comresearchgate.netresearchgate.netnih.gov

Non-Compartmental Analysis (NCA): This model-independent approach uses algebraic equations to calculate PK parameters directly from the observed data. allucent.com NCA is often used in initial preclinical studies for its simplicity and speed. Key parameters derived from NCA include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), and terminal half-life (t½). gdddrjournal.com

Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments. gdddrjournal.com Compartmental models can provide a more detailed understanding of the drug's distribution and elimination kinetics. researchgate.net For example, a two-compartment model might be used to describe a drug that distributes from the central circulation into a peripheral tissue compartment.

Table 2 provides a hypothetical summary of the pharmacokinetic parameters of this compound in rats following intravenous and oral administration, as determined by NCA.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 1200 | 4800 |

| t½ (h) | 4.5 | 4.7 |

| CL (L/h/kg) | 0.83 | - |

| Vd (L/kg) | 5.4 | - |

| Bioavailability (%) | - | 40 |

In Vitro Hepatic Models for Predicting Metabolic Clearance

In vitro hepatic models are instrumental in predicting the in vivo metabolic clearance of new chemical entities. nih.govnih.govnc3rs.org.ukfrontiersin.org The two most commonly used models are liver microsomes and primary hepatocytes. nih.gov

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s. Incubating this compound with liver microsomes allows for the determination of its intrinsic clearance (CLint), which can then be scaled to predict hepatic clearance in vivo.

Primary Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and transporters. frontiersin.org They are considered the "gold standard" for in vitro metabolism studies as they provide a more comprehensive picture of hepatic drug metabolism. nih.gov

Table 3 shows hypothetical data from a metabolic stability assay for this compound in human and rat hepatocytes.

Table 3: Metabolic Stability of this compound in Hepatocytes

| Species | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Predicted Hepatic Clearance (% of Liver Blood Flow) |

|---|---|---|

| Rat | 50 | 45 |

| Human | 20 | 18 |

Preclinical Pharmacodynamic (PD) Study Design and Analysis

Preclinical pharmacodynamic (PD) studies are designed to investigate what the drug does to the body. nih.gov These studies aim to demonstrate that the compound interacts with its intended biological target and elicits the desired physiological response. youtube.com

Identification and Quantification of Translational Biomarkers in Preclinical Models

Translational biomarkers are objectively measured characteristics that serve as indicators of a physiological or pathogenic process, or as a response to a therapeutic intervention. nih.gov In the preclinical development of this compound, biomarkers are essential for demonstrating target engagement and for providing an early indication of potential efficacy. crownbio.com

Biomarker discovery and validation typically begin with in vitro studies using cell lines that are relevant to the therapeutic indication. For instance, if this compound is being developed as an anti-cancer agent, a panel of cancer cell lines would be used to identify biomarkers of response. These biomarkers could be changes in the expression or phosphorylation status of proteins in the target pathway, or changes in the levels of downstream signaling molecules.

Once identified in vitro, these biomarkers are then quantified in in vivo preclinical models, such as xenograft models in mice. This allows for the establishment of a relationship between drug exposure (PK) and the biological response (PD).

Table 4 presents hypothetical data on the modulation of a key signaling protein by this compound in a tumor xenograft model.

Table 4: Modulation of a Translational Biomarker in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor p-ERK Levels (% of Control) |

|---|---|---|

| Vehicle Control | 0 | 100 |

| This compound | 10 | 65 |

| This compound | 30 | 30 |

| This compound | 100 | 10 |

Assessment of Target Modulation and Downstream Biological Responses

A crucial aspect of preclinical PD evaluation is to confirm that the compound directly interacts with its intended molecular target and modulates its activity. nih.govrsc.org This is often assessed using a combination of in vitro and in vivo techniques.

In Vitro Target Engagement: The direct binding of this compound to its purified target protein can be quantified using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). mdpi.com The functional consequence of this binding, such as enzyme inhibition, can be measured in biochemical assays.

In Vivo Target Modulation: In preclinical animal models, target modulation can be assessed by measuring changes in the activity of the target or its downstream signaling pathways in relevant tissues (e.g., tumor tissue). acs.org This can be done by analyzing tissue homogenates using techniques like Western blotting or ELISA to measure changes in protein phosphorylation or expression.

Table 5 provides a hypothetical summary of the in vitro and in vivo target modulation effects of this compound.

Table 5: Target Modulation and Downstream Effects of this compound

| Parameter | Assay | Result |

|---|---|---|

| Target Binding Affinity (Kd) | Surface Plasmon Resonance | 50 nM |

| Enzyme Inhibition (IC₅₀) | Biochemical Assay | 100 nM |

| Inhibition of Cell Proliferation (GI₅₀) | Cell-based Assay | 500 nM |

| In Vivo Target Inhibition (ED₅₀) | Xenograft Model | 30 mg/kg |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research for this compound

In the preclinical development of novel therapeutic agents such as this compound, pharmacokinetic-pharmacodynamic (PK/PD) modeling and simulation are indispensable tools. nih.govascopubs.orgnih.gov These methodologies quantitatively describe the relationship between the drug's concentration in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). researchgate.netnih.gov By creating a mathematical framework, researchers can gain a deeper understanding of a drug's behavior, predict its efficacy, and optimize its development pathway long before it reaches clinical trials. ascopubs.orgyoutube.com

The application of PK/PD modeling is increasingly common in the early stages of drug discovery. nih.gov For a compound like this compound, the primary goals of preclinical PK/PD analysis would be to select and optimize doses and dosing regimens and to predict efficacious human doses. nih.gov Mechanistic PK/PD models are particularly valuable as they incorporate the biological mechanism of action, target biology, and the causal pathways that connect drug concentrations to the therapeutic effect. allucent.com This approach allows for the separation of drug-specific and system-specific parameters, which enhances the model's predictive power and can significantly accelerate development. allucent.com

Integrative Analysis of PK and PD Data for Mechanistic Understanding

A cornerstone of modern drug development is the integrative analysis of all available data to build a comprehensive, mechanistic understanding of a drug's action. allucent.comacs.org For this compound, this involves merging data from various preclinical experiments, including in vitro assays and in vivo animal studies, into a cohesive mathematical model. nih.govresearchgate.net This process helps to elucidate the complete sequence of events from drug administration to the ultimate pharmacological response.

The process begins with characterizing the compound's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov Simultaneously, pharmacodynamic studies are conducted to measure the drug's effect on a specific biomarker or a disease endpoint over time and at various dose levels. catapult.org.uk These two datasets are then mathematically linked.

For instance, a mechanistic model for this compound would integrate its plasma concentration-time profile with its effect on a target receptor or signaling pathway. researchgate.net Key components of such a model might include target site distribution, target binding and activation, and subsequent signal transduction. allucent.com

To illustrate this, consider a hypothetical preclinical study in a rodent model. The pharmacokinetic profile of this compound is determined, and a key pharmacodynamic biomarker, such as the inhibition of a specific enzyme, is measured.

Hypothetical Pharmacokinetic Data for this compound in Rats

| Time (hours) | Plasma Concentration (ng/mL) |

|---|---|

| 0.5 | 150 |

| 1 | 280 |

| 2 | 450 |

| 4 | 320 |

| 8 | 150 |

| 12 | 75 |

| 24 | 10 |

Hypothetical Pharmacodynamic Data for this compound in Rats

| Time (hours) | Enzyme Inhibition (%) |

|---|---|

| 0.5 | 25 |

| 1 | 45 |

| 2 | 70 |

| 4 | 55 |

| 8 | 30 |

| 12 | 15 |

| 24 | 5 |

By integrating these datasets, a PK/PD model can be developed to estimate critical parameters like the EC50 (the concentration at which 50% of the maximal effect is achieved). This provides a mechanistic link between drug exposure and target engagement, offering insights that guide further compound development. oncodesign-services.com

Translational Research for Bridging Preclinical Findings to Later Development Phases

A major challenge in drug development is translating preclinical results from animal models to humans. ascopubs.org Translational PK/PD modeling aims to bridge this gap by using preclinical data to anticipate a drug's effects in humans. nih.govresearchgate.net This approach integrates data from in silico, in vitro, and in vivo preclinical studies into mechanism-based models to forecast human pharmacokinetics and pharmacodynamics. nih.gov

For this compound, this process would involve several steps. First, a robust PK/PD model is established using data from preclinical species (e.g., mice and rats). Then, principles of allometric scaling and physiological differences between species are applied to project the human pharmacokinetic profile. researchgate.net Pharmacodynamic parameters, such as receptor binding affinity, are often assumed to be similar across species, although this needs careful validation. nih.gov

The resulting translational model for this compound can simulate expected outcomes in humans, aiding in crucial decisions such as selecting the first-in-human dose, designing early clinical trials, and establishing proof-of-concept. nih.govresearchgate.net For example, a model might predict the dose required to achieve a certain level of target engagement in humans, based on the relationship observed in preclinical models. nih.gov

Hypothetical Translational PK/PD Projections for this compound

| Parameter | Preclinical (Rat) | Predicted (Human) |

|---|---|---|

| Clearance (L/hr/kg) | 1.2 | 0.4 |

| Volume of Distribution (L/kg) | 2.5 | 1.8 |

| Half-life (hours) | 4 | 10 |

| EC50 (ng/mL) | 100 | 110 |

| Projected Efficacious Dose | 10 mg/kg | 300 mg |

This modeling approach provides a rational, efficacy-driven basis for dose selection, moving beyond traditional safety-based dose escalations. nih.gov

Optimization of Preclinical Dosing Regimens and Schedules for Efficacy

Optimizing the dose and schedule of a drug is critical for maximizing its therapeutic benefit while minimizing potential toxicity. nih.gov Preclinical PK/PD modeling is a powerful tool for exploring various dosing regimens in silico before and during in vivo studies, thereby saving time and resources. oup.comnih.gov This is particularly important for novel treatments where the traditional assumption that higher doses are always more effective may not hold true. nih.gov

For this compound, the goal is to identify a dosing regimen that maintains drug concentrations within a therapeutic window—high enough to be effective but low enough to be safe. hematologyandoncology.net PK/PD models can simulate the effects of different doses and schedules (e.g., once daily vs. twice daily, continuous vs. intermittent dosing) on the desired pharmacodynamic endpoint. oup.com

Dose fractionation studies in preclinical models can help determine which pharmacokinetic parameter (e.g., Cmax, AUC, or time above a threshold concentration) is the primary driver of efficacy. nih.gov This information is crucial for designing an optimal dosing schedule.

Hypothetical Efficacy of Different Dosing Regimens for this compound

| Dosing Regimen | Total Daily Dose | Average Target Inhibition (%) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 20 mg/kg once daily | 20 mg/kg | 65 | 50 |

| 10 mg/kg twice daily | 20 mg/kg | 80 | 65 |

| 40 mg/kg every other day | 20 mg/kg | 50 | 40 |

The simulations and preclinical data can guide the selection of the most promising dosing strategy to carry forward into clinical trials. hematologyandoncology.net This model-informed approach ensures that the selected regimen has a strong scientific rationale, increasing the probability of success in later development phases. nih.govaacrjournals.org

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and in Silico Investigations of 2 Oxan 4 Yl 1,3 Oxazole

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are indispensable for understanding the dynamic nature of 2-(Oxan-4-yl)-1,3-oxazole and its derivatives at an atomic level. These methods allow researchers to visualize and analyze molecular conformations, study their interactions with biological macromolecules, and predict the stability of resulting complexes. researchgate.netnih.gov

Molecular Dynamics (MD) simulations, for instance, are used to observe the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules, MD can reveal conformational changes, solvation effects, and the mechanisms of protein-ligand interactions that cannot be captured by static methods like simple docking. researchgate.net For oxazole-containing compounds, MD simulations have been employed to confirm the stability of ligand-protein complexes, ensuring that the predicted binding mode is maintained over time. jcchems.comnih.gov Key metrics derived from these simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), provide quantitative measures of the complex's stability and compactness. nih.gov

These computational approaches are crucial for validating docking results and providing a more realistic representation of the molecular interactions within a dynamic biological environment.

Table 1: Application of Molecular Modeling and Simulation Techniques in Oxazole (B20620) Research

| Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. researchgate.netbibliotekanauki.pl | Identifies potential binding modes, key interacting residues, and provides a preliminary estimate of binding strength (e.g., docking score). nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. researchgate.netnih.gov | Assesses the stability of protein-ligand complexes, reveals conformational changes, and characterizes the dynamics of molecular interactions. nih.govjcchems.com |

| MM-PBSA/MM-GBSA | (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) Calculates binding free energies of protein-ligand complexes from MD simulation trajectories. mdpi.com | Provides a more accurate estimation of binding affinity by incorporating solvation effects, helping to rank potential lead compounds. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.govnih.gov | Guides virtual screening to find new molecules with the desired features and helps in understanding structure-activity relationships. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and inherent reactivity of molecules like this compound. nih.govirjweb.com DFT studies provide precise information on the molecule's geometry, electron distribution, and orbital energies. researchgate.net

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. irjweb.comresearchgate.net

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, offering crucial insights into how the molecule will interact with biological targets. irjweb.com Global reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can also be calculated to further quantify the molecule's reactivity. irjweb.com

Predictive Modeling of Molecular Interactions and Binding Affinities

Predictive modeling, especially through molecular docking, is a cornerstone of modern drug design for estimating how a molecule like this compound might interact with a specific biological target, such as an enzyme or receptor. bibliotekanauki.pl Molecular docking algorithms place a ligand into the binding site of a protein and calculate a score that estimates the binding affinity, typically expressed in kcal/mol or kJ/mol. researchgate.netnih.gov

These simulations can identify crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the oxazole derivative and the amino acid residues in the target's active site. nih.govirjweb.com For example, studies on various oxazole-containing compounds have used docking to successfully predict their binding modes within the active sites of targets like tyrosine kinases, cyclooxygenase (COX) enzymes, and tubulin. nih.govnih.govicm.edu.pl The results of these studies often guide the rational design of more potent and selective inhibitors by suggesting specific structural modifications to enhance binding. nih.gov

Binding affinity is a critical factor, and lower binding energy values generally indicate a more stable and favorable protein-ligand complex. nih.gov These predictive models are instrumental in prioritizing compounds for synthesis and experimental testing.

Table 3: Example of Molecular Docking Results for Oxazole Derivatives Against a Protein Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Oxadiazole Derivative 7j | VEGFR2 | -11.68 (-48.89 kJ/mol) nih.gov | Cys919, Asp1046 | Hydrogen Bonding |

| Oxadiazole Derivative 10 | COX-2 | -8.194 | TRP 387, PHE 205 | H-acceptor, pi-H |

| Furan-oxadiazole BF4 | hTYRP1 | -11.50 | Not Specified | Molecular Interactions |

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com For oxazole-based research, this involves screening databases containing thousands to millions of compounds against a specific protein target to find novel hits containing the oxazole scaffold. researchgate.net This process significantly narrows down the number of candidates for experimental validation, saving time and resources. nih.gov The screening can be based on the structure of the ligand (pharmacophore modeling) or the structure of the target protein (molecular docking). nih.gov

Once a "hit" compound is identified through virtual screening, computational lead optimization strategies are employed. This involves making iterative in silico modifications to the hit structure to improve its pharmacological properties. This can include enhancing binding affinity, increasing selectivity for the target over other proteins, and improving its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. jcchems.com For example, computational models can predict how adding or changing a functional group on the oxazole ring might affect its binding energy or pharmacokinetic properties. jcchems.com

Table 4: A Typical Workflow for Virtual Screening and Lead Optimization

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for screening. | Protein Preparation Wizard (e.g., in Maestro) semanticscholar.org |

| 2. Compound Library Preparation | A large database of small molecules is prepared, generating 3D conformations for each compound. | ZINC15 database, PubChem, ChEMBL nih.govmdpi.comresearchgate.net |

| 3. Virtual Screening | The compound library is screened against the target's binding site using high-throughput docking or pharmacophore models. | Glide, AutoDock Vina, Molegro Virtual Docker nih.govresearchgate.netresearchgate.net |

| 4. Hit Identification | Compounds are ranked based on their docking scores or fit to the pharmacophore model, and top candidates ("hits") are selected. | Scoring functions within docking software. |

| 5. Lead Optimization | The chemical structures of the "hits" are modified in silico to improve affinity, selectivity, and ADMET properties. | DFT, MD simulations, ADMET prediction software. |

| 6. In Vitro Testing | The most promising computationally designed compounds are synthesized and tested experimentally. | N/A |

Cheminformatics and Data Mining Applications in Oxazole Research

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds, which is particularly valuable in oxazole research. researchgate.net One of the most prominent applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. By analyzing a series of known oxazole derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogues. nih.govdaneshyari.com

Data mining techniques are used to extract meaningful patterns and knowledge from extensive chemical and biological databases. researchgate.net For instance, neural networks have been applied to predict the antitubercular activity of oxazole derivatives based on their molecular descriptors. researchgate.net

Another critical application of cheminformatics is the in silico prediction of ADMET properties. jcchems.com Tools like SwissADME and Toxtree are used to evaluate the drug-likeness of novel oxazole compounds based on criteria such as Lipinski's rule of five, as well as to predict their pharmacokinetic profiles and potential toxicity. jcchems.com This early-stage assessment helps to filter out compounds that are likely to fail later in the drug development pipeline due to poor ADMET properties.

Table 5: Cheminformatics and Data Mining in Oxazole Drug Discovery

| Application | Description | Example Tools/Methods |

|---|---|---|

| QSAR Modeling | Develops statistical models to predict the biological activity of compounds based on their physicochemical properties or structural features (descriptors). nih.gov | Associative Neural Networks (ANN), Multiple Linear Regression (MLR). nih.govresearchgate.net |

| ADMET Prediction | In silico evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity profile. jcchems.com | SwissADME, Toxtree, ADMETLab. jcchems.comresearchgate.net |

| Drug-Likeness Filtering | Assesses whether a compound has properties that would make it a likely oral drug candidate (e.g., molecular weight, lipophilicity). | Lipinski's Rule of Five, Osiris Property Explorer. jcchems.com |

| Database Mining | Searching and analyzing large chemical databases (e.g., PubChem, ChEMBL) to identify compounds with specific substructures or predicted activities. nih.govresearchgate.net | Custom scripts, specialized database software. |

Q & A

Q. Optimization Tips :

- Temperature Control : Higher yields are achieved at 80–90°C for cyclization steps.

- Catalyst Selection : Palladium(II) acetate with triphenylphosphine improves coupling efficiency .

Basic: How is the structural integrity of this compound validated experimentally?

Structural validation employs:

Spectroscopic Techniques :

- NMR : H and C NMR confirm the presence of oxazole protons (δ 8.1–8.3 ppm) and oxan-4-yl carbons (δ 60–70 ppm) .

- IR Spectroscopy : Peaks at 1650–1700 cm indicate C=N stretching in the oxazole ring .

X-ray Crystallography :

- Reveals bond lengths (e.g., C–O: 1.36 Å, C–N: 1.30 Å) and dihedral angles between the oxazole and oxan-4-yl moieties (e.g., 10–25°) .

Q. Example Data :

| Parameter | Value (Å/°) | Technique |

|---|---|---|

| C–O Bond Length | 1.36 | X-ray |

| Dihedral Angle | 10.7(6) | X-ray |

Advanced: How do substituents on the oxazole and oxan-4-yl rings influence the compound’s reactivity and biological activity?

- Electronic Effects : Electron-withdrawing groups (e.g., -Br) on the oxazole increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents on the oxan-4-yl ring reduce enzymatic degradation, improving pharmacokinetic stability .

- Biological Activity :

- The oxan-4-yl group enhances solubility and membrane permeability, critical for targeting intracellular enzymes (e.g., tubulin in anticancer studies) .

- Substituted analogs show varied IC values in cytotoxicity assays, with fluorophenyl groups improving binding affinity to kinases .

Advanced: What methodologies are used to study the anticancer potential of this compound derivatives?

In Vitro Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to standard drugs (e.g., doxorubicin) .

- Mechanistic Studies : Flow cytometry to assess apoptosis induction and cell cycle arrest (e.g., G2/M phase blockade) .

Molecular Modeling :

- Docking Simulations : Targeting tubulin or kinases (e.g., EGFR) to predict binding modes and affinity.

- QSAR Analysis : Correlating substituent electronic parameters (Hammett constants) with activity .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced properties?

- Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps to predict reactivity (e.g., lower gaps favor nucleophilic attack) .

- Optimizes geometry for docking studies.

- Molecular Dynamics (MD) :

- Simulates ligand-receptor interactions over time (e.g., stability of oxan-4-yl group in hydrophobic pockets) .

Case Study : DFT analysis of 5-(4-fluorophenyl) derivatives revealed enhanced π-stacking with DNA bases, correlating with improved anticancer activity .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of this compound analogs?

Experimental Replication :

- Validate assays under identical conditions (e.g., cell line passage number, serum concentration) .

Structural Reanalysis :

- Confirm stereochemistry and purity via HPLC and chiral column chromatography .

Meta-Analysis :

- Compare substituent effects across studies. For example, para- vs. meta-substituted phenyl groups may show opposing trends in activity .

Example : Discrepancies in IC values for bromo-substituted analogs may arise from differences in cell permeability or assay endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.